

Physical and chemical properties of Ethyl 5-bromopicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-bromopicolinate*

Cat. No.: B2494925

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 5-bromopicolinate**: Properties, Reactivity, and Applications

Introduction

Ethyl 5-bromopicolinate is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring substituted with a bromine atom and an ethyl ester group, make it a valuable precursor for the synthesis of a wide array of more complex molecules. Primarily utilized in the pharmaceutical and agrochemical industries, its strategic importance lies in its ability to participate in a variety of chemical transformations, enabling the construction of novel molecular scaffolds with potential biological activity. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, applications, and essential handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of **Ethyl 5-bromopicolinate** are critical for its use in experimental design, including reaction setup, solvent selection, and purification.

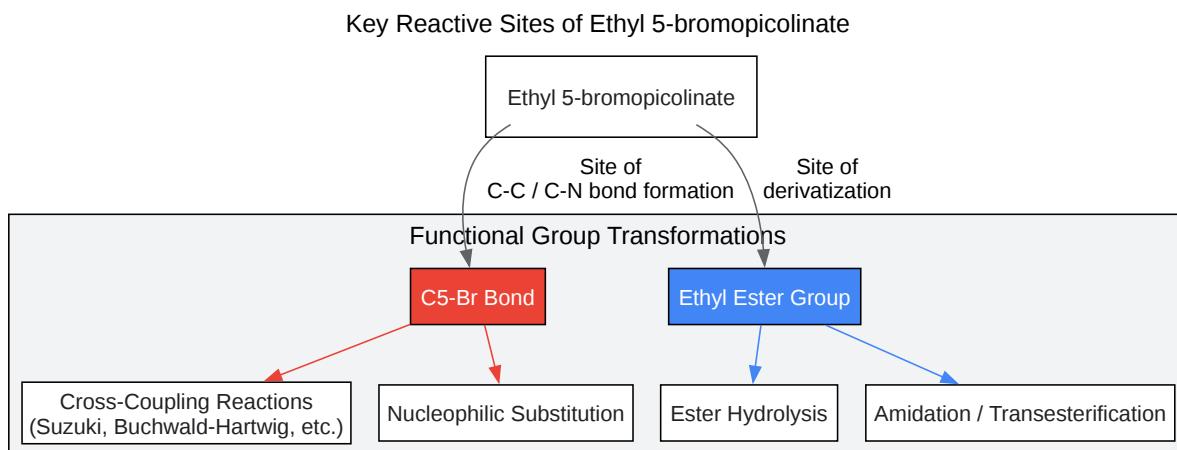
Physical and Chemical Data

The key properties of **Ethyl 5-bromopicolinate** are summarized in the table below. The compound typically appears as a white to off-white solid at room temperature.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
IUPAC Name	ethyl 5-bromopyridine-2-carboxylate	[3]
CAS Number	77199-09-8	[3] [4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[3] [4]
Molecular Weight	230.06 g/mol	[3]
Appearance	White to off-white solid	[1] [2]
Melting Point	63-64 °C	[2]
Boiling Point	304 °C	[2]
Density	1.501 g/cm ³	[2]
Flash Point	138 °C	[2]
pKa (Predicted)	-0.53 ± 0.10	[2]
SMILES	CCOC(=O)C1=NC=C(C=C1)Br	[3]
InChIKey	MVJPVDSRSXLJNQ-UHFFFAOYSA-N	[3]

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of **Ethyl 5-bromopicolinate**. While full spectra are available from various databases, the key identifying features are as follows:


- ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring, with chemical shifts and coupling constants defined by the substitution pattern.

- ^{13}C NMR: The carbon NMR spectrum provides signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the pyridine ring, including the carbon atom bonded to the bromine.[3]
- Mass Spectrometry (GC-MS): The mass spectrum will show a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of the bromine atom (approximately equal intensity for ^{79}Br and ^{81}Br isotopes).[3]
- Infrared (IR) Spectroscopy: The IR spectrum will display key absorption bands corresponding to the C=O stretch of the ester group, C-O stretches, and aromatic C-H and C=C/C=N vibrations from the pyridine ring.

Chemical Reactivity and Synthesis

The synthetic utility of **Ethyl 5-bromopicolinate** stems from the reactivity of its two primary functional groups: the bromo substituent on the pyridine ring and the ethyl ester moiety.

The pyridine ring is electron-deficient, which influences the reactivity of the bromine atom, making it susceptible to various transformations. The bromine at the 5-position is a key handle for introducing molecular diversity through cross-coupling and substitution reactions. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **Ethyl 5-bromopicolinate**.

Key Reactions

- Cross-Coupling Reactions: The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the most common and powerful application of this building block. Reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig amination (with amines), Sonogashira (with terminal alkynes), and Heck couplings allow for the straightforward introduction of diverse aryl, heteroaryl, alkyl, amine, and alkyne substituents at the 5-position of the pyridine ring.
- Nucleophilic Aromatic Substitution (S_nAr): While less common than cross-coupling for this specific isomer, the bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.^[5]
- Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under acidic or basic conditions (e.g., using LiOH, NaOH, or HCl) to yield 5-bromopicolinic acid.^[5] This carboxylic acid is a

valuable intermediate itself, enabling further modifications such as amide bond formation.

- Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH_4), providing another route for functional group manipulation.

Synthesis

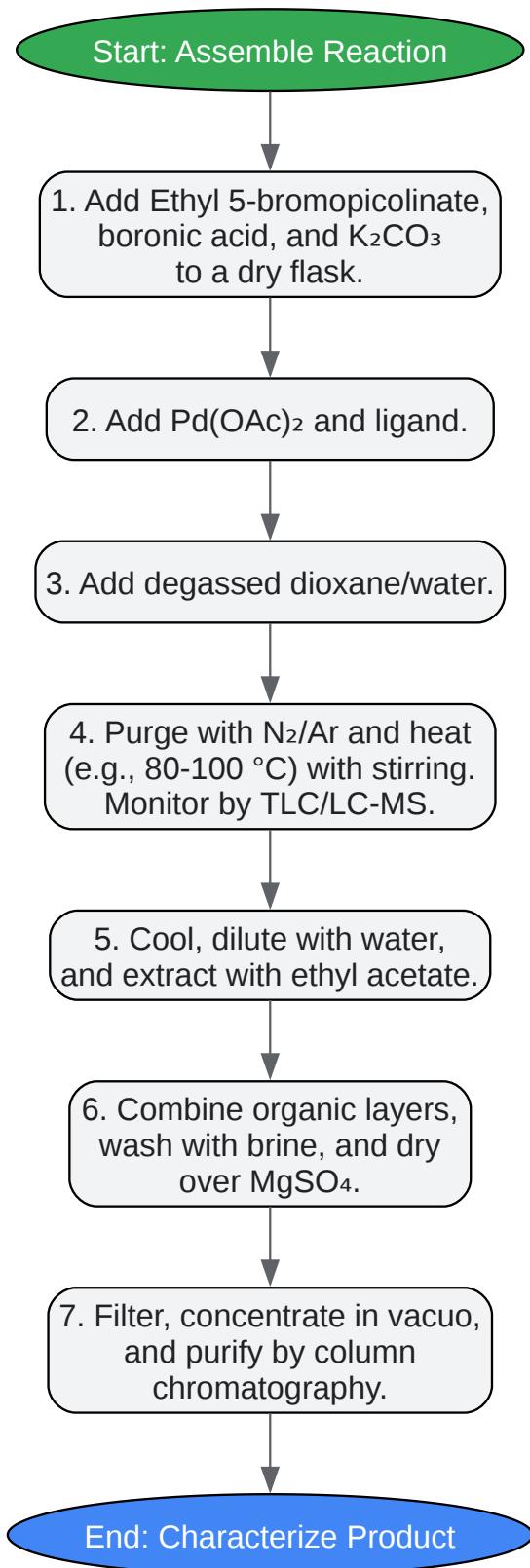
Ethyl 5-bromopicolinate is typically synthesized from 2-picolinic acid (pyridine-2-carboxylic acid). A common synthetic route involves two main steps:

- Bromination: The pyridine ring is first brominated. Direct bromination of picolinic acid can be challenging, so often the more reactive N-oxide is used, or specific brominating agents like N-bromosuccinimide (NBS) are employed under controlled conditions.
- Esterification: The resulting 5-bromopicolinic acid is then esterified with ethanol in the presence of an acid catalyst (such as H_2SO_4 or HCl gas) to yield the final product.

Applications in Research and Drug Development

The true value of **Ethyl 5-bromopicolinate** is realized in its application as a scaffold in medicinal chemistry and materials science. Its structure is a common feature in a range of biologically active compounds.

- Pharmaceutical Development: The substituted picolinate core is present in numerous compounds investigated for various therapeutic targets. The ability to easily modify both the 5-position (via the bromine) and the 2-position (via the ester) allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- Agrochemicals: Pyridine-based structures are frequently found in herbicides and pesticides. **Ethyl 5-bromopicolinate** serves as a key intermediate for the synthesis of new agrochemical candidates.
- Materials Science: Functionalized pyridine ligands are used in the development of catalysts, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The compound provides a reliable entry point for creating such ligands.


Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this substrate.

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)picolinate from **Ethyl 5-bromopicolinate** and 4-methoxyphenylboronic acid.

Materials:

- **Ethyl 5-bromopicolinate** (1.0 eq)
- 4-methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.08 eq) or a more advanced ligand like SPhos
- Potassium carbonate (K_2CO_3 , 3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture), degassed
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **Ethyl 5-bromopicolinate**, 4-methoxyphenylboronic acid, and finely ground potassium carbonate.
- Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst system to the reaction flask.
- Solvent Addition & Degassing: Add the degassed 4:1 dioxane/water solvent mixture to the flask via syringe. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst, leading to failed or low-yielding reactions.
- Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
- Validation: The identity and purity of the final product should be confirmed by NMR and MS analysis.

Safety and Handling

Ethyl 5-bromopicolinate must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[\[1\]](#)[\[3\]](#)

Hazard Code	Hazard Statement	Pictogram
H302	Harmful if swallowed	Warning
H315	Causes skin irritation	Warning
H319	Causes serious eye irritation	Warning
H335	May cause respiratory irritation	Warning

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[\[1\]](#)
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[1\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)[\[6\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Ethyl 5-bromopicolinate , 98% , 77199-09-8 - CookeChem [cookechem.com]
- 3. Ethyl 5-bromopicolinate | C8H8BrNO2 | CID 12686158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Buy Ethyl 5-bromo-3-morpholinopicolinate [smolecule.com]
- 6. 77199-09-8|Ethyl 5-bromopicolinate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 5-bromopicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2494925#physical-and-chemical-properties-of-ethyl-5-bromopicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com